2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile
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Overview
Description
2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile is an organic compound that features a cyclohexene ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile typically involves the reaction of cyclohexene with phenylacetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the phenylacetonitrile, followed by the addition of cyclohexene. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Amides, substituted nitriles.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various chemical reactions. The phenyl and cyclohexene rings provide structural stability and influence the compound’s reactivity. Pathways involved may include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An enone that undergoes similar reactions but lacks the phenyl and nitrile groups.
Phenylacetonitrile: Contains a phenyl and nitrile group but lacks the cyclohexene ring.
Cyclohexylamine: Contains a cyclohexane ring and an amine group but lacks the phenyl and nitrile groups.
Uniqueness
2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile is unique due to its combination of a cyclohexene ring, phenyl group, and nitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
60586-14-3 |
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Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-2-phenylpentanenitrile |
InChI |
InChI=1S/C17H21N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-11H,2,4,7-8,12-13H2,1H3 |
InChI Key |
IIUAGEDXDIXUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)(C1=CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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